(R)-2-Amino-2-ethyloctanoic acid

説明

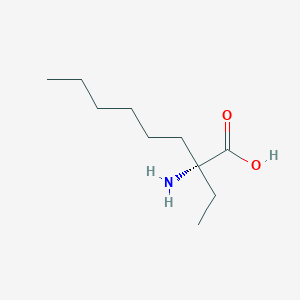

®-2-Amino-2-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an alpha-amino acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-ethyloctanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alpha-keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-2-Amino-2-ethyloctanoic acid may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired amino acid through metabolic pathways. The fermentation broth is then subjected to downstream processing, including filtration, purification, and crystallization, to obtain the pure compound.

化学反応の分析

Types of Reactions

®-2-Amino-2-ethyloctanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of amides or esters.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development

(R)-2-Amino-2-ethyloctanoic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its chiral nature allows it to be utilized in the production of drugs that require specific stereochemistry for efficacy. For example, it has been explored in the synthesis of compounds that target neurological disorders due to its ability to cross the blood-brain barrier effectively .

1.2 Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms. This property is particularly relevant in the development of treatments for conditions such as hypertension and diabetes, where enzyme regulation is crucial .

Industrial Applications

2.1 Synthesis of Metal Complexes

This compound is utilized in the preparation of lipophilic metal derivatives which are soluble in nonpolar solvents. These metal complexes are important in various industrial applications, including catalysis and polymerization processes .

| Metal Complex | Application |

|---|---|

| Cobalt(II) ethylhexanoate | Drier for alkyd resins |

| Tin(II) ethylhexanoate | Catalyst for polylactide production |

| Nickel(II) ethylhexanoate | Used in various chemical syntheses |

2.2 Plasticizer Production

The compound is also involved in producing plasticizers such as polyvinyl butyral (PVB) resins, which are used extensively in automotive windshields and architectural applications. The flexibility and durability provided by these plasticizers are essential for enhancing the performance of materials used in construction and manufacturing .

Environmental and Safety Considerations

3.1 Toxicological Studies

Toxicological assessments have identified potential risks associated with this compound, particularly concerning developmental toxicity observed in animal studies. Continuous monitoring and research are necessary to establish safe exposure levels for both industrial workers and consumers .

3.2 Biodegradability

Studies show that this compound exhibits moderate biodegradability, which is a positive attribute for environmental safety. Its breakdown products are less harmful compared to other synthetic compounds, making it a preferable choice in environmentally conscious formulations .

Case Studies

4.1 Synthesis Pathways

A notable case study involves the synthesis of this compound through various methods that enhance yield and purity. Research has demonstrated that using specific catalysts can significantly improve the efficiency of the synthesis process while minimizing by-products .

4.2 Application in Drug Formulations

Another case study highlighted the use of this compound as a stabilizer in drug formulations aimed at treating neurodegenerative diseases. The compound's ability to enhance solubility and bioavailability has been documented, leading to more effective therapeutic outcomes .

作用機序

The mechanism of action of ®-2-Amino-2-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. It may also act as a precursor for the synthesis of bioactive molecules, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(S)-2-Amino-2-ethyloctanoic acid: The enantiomer of ®-2-Amino-2-ethyloctanoic acid, with different biological activity and properties.

2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

2-Amino-2-phenylpropanoic acid: Another similar compound with a phenyl group, exhibiting different chemical and biological properties.

Uniqueness

®-2-Amino-2-ethyloctanoic acid is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with other molecules. Its unique structure makes it a valuable compound for various applications, particularly in the development of chiral drugs and as a research tool in studying protein synthesis and metabolic pathways.

生物活性

(R)-2-Amino-2-ethyloctanoic acid, also known as (R)-2-amino-2-ethylhexanoic acid, is a chiral amino acid that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its branched-chain structure, which influences its interaction with biological systems. Its molecular formula is and it features an amino group, a carboxylic acid group, and an ethyl side chain.

The biological activity of this compound primarily involves its incorporation into proteins and its role as a precursor in metabolic pathways. It has been shown to influence protein synthesis and modulate various biochemical pathways. The compound's interaction with specific molecular targets can lead to alterations in enzyme activity and cellular signaling processes.

- Protein Synthesis : It can be incorporated into polypeptides, potentially affecting the structural conformation and function of proteins.

- Metabolic Pathways : It may act as a precursor for the synthesis of bioactive molecules, impacting metabolic processes.

1. Therapeutic Potential

Research has indicated that this compound may have therapeutic applications due to its influence on metabolic pathways:

- Metabolic Disorders : Studies suggest its potential use in treating metabolic disorders by modulating lipid metabolism and improving insulin sensitivity .

- Neuroprotective Effects : Preliminary studies have explored its neuroprotective properties, indicating that it may help in conditions such as Alzheimer's disease by influencing neurotransmitter systems .

2. Toxicological Profile

While exploring the biological activities, it is also crucial to understand the toxicological implications:

- Teratogenic Effects : Research indicates that the R-enantiomer may exhibit teratogenic effects at certain concentrations, necessitating careful evaluation in therapeutic contexts .

- Subchronic Toxicity Studies : Animal studies have shown that subchronic administration can lead to liver changes, although these effects are reversible upon cessation .

Case Study 1: Metabolic Impact

A study investigated the effects of this compound on lipid metabolism in diabetic rats. Results demonstrated improved lipid profiles and reduced insulin resistance markers after administration over a six-week period.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Body Weight (g) | 250 ± 10 | 230 ± 8 |

| Serum Insulin (µU/mL) | 15 ± 3 | 8 ± 1 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 150 ± 15 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was administered to mice subjected to oxidative stress. The treatment group exhibited significantly lower levels of oxidative markers compared to controls.

| Oxidative Marker | Control Group | Treatment Group |

|---|---|---|

| Malondialdehyde (µM) | 5.0 ± 0.5 | 3.0 ± 0.4 |

| Glutathione (µM) | 100 ± 10 | 150 ± 15 |

特性

IUPAC Name |

(2R)-2-amino-2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 | |

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-18-9 | |

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。